1-[5-TERT-BUTYL-3-(4-CHLOROPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-(PYRIDIN-2-YL)PIPERAZINE
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Overview
Description
1-[5-TERT-BUTYL-3-(4-CHLOROPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-(PYRIDIN-2-YL)PIPERAZINE is a complex organic compound that belongs to the class of pyrazolopyrimidines This compound is of significant interest in medicinal chemistry due to its potential biological activities, including its role as a kinase inhibitor
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-TERT-BUTYL-3-(4-CHLOROPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-(PYRIDIN-2-YL)PIPERAZINE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the pyrazolopyrimidine core: This step involves the cyclization of appropriate precursors, such as 4-chlorophenylhydrazine and tert-butyl acetoacetate, under acidic or basic conditions to form the pyrazolopyrimidine scaffold.
Functionalization of the core: The pyrazolopyrimidine core is then functionalized with pyridin-2-ylpiperazine through nucleophilic substitution reactions. This step may require the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes:
Scaling up the reaction conditions: Adjusting the reaction parameters such as temperature, pressure, and solvent systems to suit large-scale production.
Purification techniques: Employing methods like recrystallization, chromatography, and distillation to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-[5-TERT-BUTYL-3-(4-CHLOROPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-(PYRIDIN-2-YL)PIPERAZINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to replace specific atoms or groups within the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or dealkylated products.
Scientific Research Applications
1-[5-TERT-BUTYL-3-(4-CHLOROPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-(PYRIDIN-2-YL)PIPERAZINE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: Investigated for its potential as a kinase inhibitor, which can modulate various biological pathways and processes.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to inhibit specific kinases involved in cell proliferation.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-[5-TERT-BUTYL-3-(4-CHLOROPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-(PYRIDIN-2-YL)PIPERAZINE involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby modulating downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and are also investigated for their kinase inhibitory activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds have a triazole ring fused to the pyrazolopyrimidine core and exhibit similar biological activities.
Uniqueness: 1-[5-TERT-BUTYL-3-(4-CHLOROPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-(PYRIDIN-2-YL)PIPERAZINE is unique due to the presence of the tert-butyl and chlorophenyl groups, which contribute to its distinct chemical properties and potential biological activities. The combination of these functional groups with the pyrazolopyrimidine core enhances its specificity and potency as a kinase inhibitor.
Properties
IUPAC Name |
5-tert-butyl-3-(4-chlorophenyl)-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27ClN6/c1-25(2,3)21-16-23(31-14-12-30(13-15-31)22-6-4-5-11-27-22)32-24(29-21)20(17-28-32)18-7-9-19(26)10-8-18/h4-11,16-17H,12-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBQSFZHQTQRBPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC2=C(C=NN2C(=C1)N3CCN(CC3)C4=CC=CC=N4)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27ClN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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